N-(4-chlorobenzyl)-4-ethyl-N-tosylpiperazine-1-carboxamide
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Overview
Description
N-(4-chlorobenzyl)-4-ethyl-N-tosylpiperazine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 4-chlorobenzyl group, an ethyl group, and a tosyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-4-ethyl-N-tosylpiperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. One common method involves the reaction of 4-chlorobenzyl chloride with piperazine in the presence of a base to form N-(4-chlorobenzyl)piperazine. This intermediate is then reacted with ethyl iodide to introduce the ethyl group. Finally, the tosyl group is introduced by reacting the intermediate with tosyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-4-ethyl-N-tosylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and tosyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-chlorobenzyl)-4-ethyl-N-tosylpiperazine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-4-ethyl-N-tosylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzyl)-N-methylbenzene-1,4-disulfonamide
- N,N-Bis(4-chlorobenzyl)-1h-1,2,3,4-tetraazol-5-amine
Uniqueness
N-(4-chlorobenzyl)-4-ethyl-N-tosylpiperazine-1-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the tosyl group, in particular, enhances its stability and reactivity in various chemical reactions, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-ethyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O3S/c1-3-23-12-14-24(15-13-23)21(26)25(16-18-6-8-19(22)9-7-18)29(27,28)20-10-4-17(2)5-11-20/h4-11H,3,12-16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYEVAMCUULCOPU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)N(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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